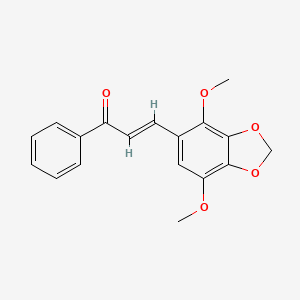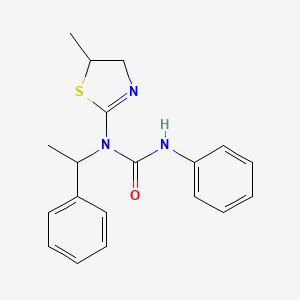
2,3-Dihydro-1,4-benzodioxin-2-ylmethyl 5-bromofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL 5-BROMOFURAN-2-CARBOXYLATE is a complex organic compound that features a benzodioxin ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL 5-BROMOFURAN-2-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the benzodioxin ring, which can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions . The furan ring is then introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The final step involves esterification to form the carboxylate ester, often using a reagent like dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL 5-BROMOFURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL 5-BROMOFURAN-2-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL 5-BROMOFURAN-2-CARBOXYLATE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to biological effects such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog with similar structural features but lacking the furan ring.
2,3-Dihydro-1,4-benzodioxin-2-yl)methylamine: Another related compound with an amine group instead of the carboxylate ester.
Uniqueness
(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL 5-BROMOFURAN-2-CARBOXYLATE is unique due to the presence of both benzodioxin and furan rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C14H11BrO5 |
|---|---|
Molecular Weight |
339.14 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethyl 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C14H11BrO5/c15-13-6-5-12(20-13)14(16)18-8-9-7-17-10-3-1-2-4-11(10)19-9/h1-6,9H,7-8H2 |
InChI Key |
NEAJZSPWCFJVAU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)COC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(4,5,6-Trimethoxybenzene-1,3-diyl)disulfonyl]bis(4-phenylpiperazine)](/img/structure/B11480889.png)

![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-2-(4-methylphenyl)pyrrolo[2,1-a]isoquinoline](/img/structure/B11480901.png)

![4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B11480927.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B11480932.png)

![7-[2-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11480948.png)
![N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-9H-xanthene-9-carboxamide](/img/structure/B11480957.png)
![2-[4-(Adamantan-1-YL)piperazine-1-carbonyl]-4-(methoxymethyl)-6-methylthieno[2,3-B]pyridin-3-amine](/img/structure/B11480965.png)
![N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B11480974.png)
![Ethyl {2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}carbamate](/img/structure/B11480975.png)
![2-(4-Fluorophenyl)-5,11-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11480983.png)
![N'-[(1E)-2-(6,7-dimethoxy-1,3-benzodioxol-5-yl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11480990.png)
